molecular formula C9H12BNO3 B13892329 B-(3,4-Dihydro-5-methyl-2H-1,4-benzoxazin-6-yl)boronic acid

B-(3,4-Dihydro-5-methyl-2H-1,4-benzoxazin-6-yl)boronic acid

Cat. No.: B13892329
M. Wt: 193.01 g/mol
InChI Key: XXIXADJODUOAJB-UHFFFAOYSA-N
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Description

(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is a boronic acid derivative that features a benzo[b][1,4]oxazine ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminophenols with epichlorohydrin in the presence of a base such as sodium hydroxide to form the oxazine ring . The resulting intermediate can then be subjected to borylation reactions to introduce the boronic acid group.

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and mild reaction conditions . These methods can be adapted for the production of (5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid by using appropriate starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active compounds . The oxazine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid is unique due to the presence of the methyl group at the 5-position of the oxazine ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C9H12BNO3

Molecular Weight

193.01 g/mol

IUPAC Name

(5-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)boronic acid

InChI

InChI=1S/C9H12BNO3/c1-6-7(10(12)13)2-3-8-9(6)11-4-5-14-8/h2-3,11-13H,4-5H2,1H3

InChI Key

XXIXADJODUOAJB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=C(C=C1)OCCN2)C)(O)O

Origin of Product

United States

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